(3-Fluorocyclohexyl)methanesulfonyl chloride

Description

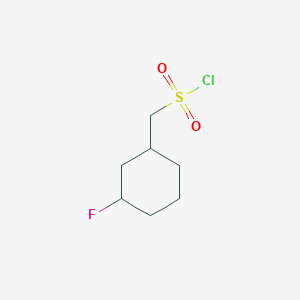

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorocyclohexyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPAIISMLXCQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Fluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of (3-fluorocyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3-Fluorocyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

(3-Fluorocyclohexyl)methanesulfonyl chloride is primarily used in the synthesis of pharmaceutical compounds. Its sulfonyl chloride functional group is particularly reactive, making it an excellent electrophile for nucleophilic substitution reactions. This property allows for the introduction of various substituents that can enhance biological activity.

- Synthesis of Drug Candidates : The compound can be utilized to synthesize potential drug candidates targeting various diseases, including cancer and bacterial infections.

Organic Synthesis

The compound serves as a key intermediate in the synthesis of complex organic molecules. Its ability to participate in diverse chemical reactions makes it a valuable tool for chemists.

- Reactions : It can undergo nucleophilic substitution, where nucleophiles such as amines or alcohols can react with the sulfonyl chloride to form sulfonamides or sulfonates, respectively.

Biochemistry

In biochemical applications, this compound is used as a reagent for modifying biomolecules, which can help in studying enzyme interactions and metabolic pathways.

- Enzyme Inhibitors : The compound's reactivity allows it to be employed in developing enzyme inhibitors that could potentially modulate biochemical pathways relevant to various diseases.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated the application of this compound in synthesizing antiviral compounds. The introduction of the fluorocyclohexyl moiety has been shown to enhance the potency and selectivity of these agents against viral targets.

Case Study 2: Development of Antibacterial Drugs

A study highlighted the use of this compound in creating novel antibacterial agents. The sulfonamide derivatives formed from its reaction with amines exhibited significant activity against resistant bacterial strains, indicating its potential role in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of (3-Fluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the type of nucleophile it reacts with .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-fluorocyclohexyl)methanesulfonyl chloride with three related sulfonyl chlorides:

Key Observations :

- The cyclohexyl derivatives exhibit higher molecular weights compared to methanesulfonyl chloride due to the cyclohexane ring.

- Fluorination at the 3-position on the cyclohexane ring likely increases steric hindrance and alters electronic properties compared to phenyl analogs .

- Methanesulfonyl chloride’s lower molecular weight and higher volatility (boiling point 60°C at 21 mmHg) make it more reactive in certain synthetic contexts .

Key Observations :

- Methanesulfonyl chloride is classified as highly toxic (H301, H311, H330) and corrosive (H314, H318) .

- Fluorinated analogs may exhibit modified toxicity profiles due to fluorine’s electronegativity and metabolic stability, though their corrosiveness remains a concern .

- All sulfonyl chlorides require stringent safety measures, including gloves, eye protection, and ventilation .

Biological Activity

(3-Fluorocyclohexyl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C₇H₈ClF₃O₂S, is a sulfonyl chloride derivative. It is characterized by a cyclohexane ring substituted with a fluorine atom and a methanesulfonyl chloride group. This structure contributes to its reactivity and potential biological activity.

Biological Activity Overview

The compound exhibits various biological activities, primarily attributed to its ability to interact with different biological targets. Some key areas of activity include:

- Antitumor Activity : Research indicates that derivatives of methanesulfonyl chloride can exhibit cytotoxic effects against cancer cell lines by inhibiting key cellular pathways involved in tumor growth and proliferation.

- Inhibition of Collagen Synthesis : It has been shown to inhibit collagen synthesis by affecting hepatic stellate cells, which are crucial in liver fibrosis. This suggests potential applications in treating fibrotic diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further investigation is required to elucidate the specific mechanisms involved.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Targeting Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to fibrosis and tumorigenesis.

- Modulation of Gene Expression : It has been observed to block the mRNA expression of transforming growth factor-β1 (TGF-β1), a critical mediator in fibrogenesis and cancer progression.

- Reactivity with Nucleophiles : As a sulfonyl chloride, it can react with nucleophilic sites in proteins, leading to modifications that alter protein function and cellular responses.

Case Studies

- Antitumor Effects : In a study examining various thiazole derivatives, this compound was found to significantly reduce cell viability in cultured cancer cells, suggesting its potential as an antitumor agent.

- Collagen Synthesis Inhibition : Another study demonstrated that compounds similar to this compound inhibited collagen production in hepatic stellate cells, providing insights into its therapeutic potential for liver fibrosis.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor, antifibrotic | Inhibition of collagen synthesis, enzyme inhibition |

| Methanesulfonyl chloride | Precursor for methanesulfonates | Electrophilic reactions with nucleophiles |

| Thiazole derivatives | Antimicrobial | Inhibition of bacterial growth |

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Methanesulfonyl chlorides are known for their toxicity; they can cause severe skin burns and eye damage upon contact. Inhalation poses significant risks as well, leading to respiratory irritation and other acute symptoms . Therefore, appropriate safety measures must be taken when handling this compound.

Q & A

Basic Questions

Q. What safety protocols are critical when handling (3-fluorocyclohexyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

-

PPE : Wear nitrile gloves (tested for chemical permeation resistance per JIS T 8116), chemical safety goggles (JIS T 8147), and a lab coat. Use respiratory protection (e.g., organic vapor respirators) if ventilation is insufficient .

-

Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation to prevent vapor inhalation (H330 hazard) .

-

Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent exothermic hydrolysis .

-

Storage : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to minimize light/heat-induced degradation .

Table 1 : Key GHS Hazard Codes and Precautions

Hazard Code Risk Description Precautionary Measures H314 Severe skin burns Use chemical-resistant gloves H330 Fatal if inhaled Ensure fume hood usage H318 Eye damage Goggles with side shields

Q. How can researchers synthesize and purify this compound while minimizing degradation?

- Methodological Answer :

- Synthesis : React 3-fluorocyclohexanemethanol with methanesulfonyl chloride under anhydrous conditions (e.g., dry dichloromethane, 0–5°C). Use a Schlenk line to exclude moisture .

- Purification : Distill under reduced pressure (e.g., 40–50°C, 0.1 mmHg) with a cold trap to collect volatile byproducts (e.g., HCl). Monitor purity via <sup>19</sup>F NMR .

- Stability Checks : Perform TGA/DSC to assess thermal stability. Avoid temperatures >60°C to prevent decomposition into SOx and fluorinated hydrocarbons .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated chloroform (CDCl₃) under inert atmosphere. Key signals: <sup>1</sup>H NMR (δ 3.2–3.5 ppm for CH2SO2Cl), <sup>19</sup>F NMR (δ -180 ppm for cyclohexyl-F) .

- Mass Spectrometry : Employ ESI-MS in negative ion mode to detect [M-Cl]<sup>-</sup> fragments. Confirm molecular ion (m/z ~212) .

- FT-IR : Identify S=O stretches (1350–1300 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation kinetics in buffered solutions (pH 2–12) via HPLC. Use a C18 column and UV detection at 254 nm .

- Light Sensitivity : Expose samples to UV (365 nm) and analyze decomposition products (e.g., SO2 via GC-MS) .

- Thermal Stability : Conduct isothermal TGA at 25–100°C; track mass loss correlated with SO2 release .

Advanced Questions

Q. What computational methods can elucidate the reaction mechanisms of this compound in sulfonylation reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) for sulfonylation of amines. Analyze electrostatic potential maps to predict regioselectivity .

- MD Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction rates using GROMACS. Correlate with experimental kinetic data .

Q. How do degradation pathways of this compound impact its environmental persistence?

- Methodological Answer :

-

Aquatic Toxicity Assays : Expose Daphnia magna to sub-ppm concentrations (OECD 202 guidelines). Measure LC50 and bioaccumulation factors (BAFs) .

-

Advanced Oxidation : Treat wastewater with UV/H2O2 and quantify fluoride ions via ion chromatography to assess defluorination efficiency .

Table 2 : Key Decomposition Products and Conditions

Condition Major Products Detection Method Thermal (>60°C) SO2, CO, HF GC-MS, ion-selective electrode Hydrolysis (pH 9) 3-fluorocyclohexanemethanol HPLC-UV

Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent yields in sulfonylation reactions)?

- Methodological Answer :

- DoE (Design of Experiments) : Vary moisture content (Karl Fischer titration), catalyst loading (e.g., Et3N), and temperature. Use response surface methodology to identify critical factors .

- Control Experiments : Compare anhydrous vs. ambient conditions. Characterize byproducts via LC-MS to trace side reactions (e.g., hydrolysis vs. oxidation) .

Q. What in vitro models are suitable for studying the neurotoxic effects of this compound?

- Methodological Answer :

- Cell-Based Assays : Expose SH-SY5Y neurons to 1–100 µM doses (24–72 hrs). Measure apoptosis (Annexin V/PI staining) and ROS production (DCFDA assay) .

- Metabolomics : Use LC-HRMS to profile changes in neurotransmitters (e.g., glutamate, GABA) after exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.